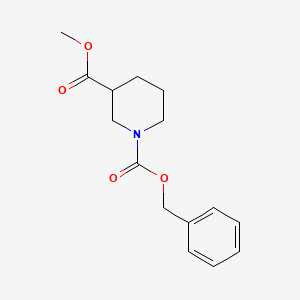
Methyl N-Cbz-piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl N-Cbz-piperidine-3-carboxylate” is an organic compound . It is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Synthesis Analysis
The preparation of “this compound” usually involves chemical synthesis . A common method is to react piperidine with acyl chloride, then with ammonia and butanol to form "this compound" .Molecular Structure Analysis
The molecular formula of “this compound” is C15H19NO4 . The molecular weight is 277.32 .Chemical Reactions Analysis
“this compound” is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . It has a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . The density is 1.187±0.06 g/cm3 (Predicted), and the boiling point is 390.4±42.0 °C (Predicted) . The refractive index is 1.538 .科学的研究の応用
Monoacylglycerol Lipase (MAGL) Inhibition
Research indicates that MAGL inhibitors, which prevent the breakdown of the endocannabinoid 2-AG, show potential in treating acute lung injury (ALI) by reducing inflammation and vascular permeability. This effect is mediated through cannabinoid receptors CB1 and CB2, suggesting a role in anti-inflammatory therapies (Costola-de-Souza et al., 2013).
Molecular Interaction with CB1 Receptor
Studies on compounds structurally related to Methyl N-Cbz-piperidine-3-carboxylate, such as SR141716 (a potent CB1 receptor antagonist), have provided insights into the conformational requirements for binding to CB1 receptors. These findings have implications for designing drugs targeting cannabinoid receptors for various therapeutic applications (Shim et al., 2002).
Novel Heterocyclic Amino Acids
Research on methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has led to the development of novel heterocyclic amino acids that serve as building blocks for pharmaceuticals. These compounds, related to this compound, offer new possibilities in drug synthesis and design (Matulevičiūtė et al., 2021).
Allosteric Modulation of CB1 Receptor
Investigations into novel compounds that allosterically modulate the CB1 receptor have opened up new avenues for targeting cannabinoid signaling pathways. These allosteric modulators could potentially offer more nuanced therapeutic strategies compared to direct agonists or antagonists of cannabinoid receptors (Price et al., 2005).
Antihyperalgesic Effects
Studies exploring the antihyperalgesic effects of cannabinoid-related compounds have shown that certain nonpsychoactive cannabinoids can alleviate pain through mechanisms that involve cannabinoid receptors and potentially other targets, such as the vanilloid TRPV1 receptor. This highlights the therapeutic potential of cannabinoid receptor modulators in pain management (Costa et al., 2004).
Safety and Hazards
“Methyl N-Cbz-piperidine-3-carboxylate” may cause irritation to the eyes, skin, and respiratory tract . Appropriate personal protective equipment, such as safety glasses, gloves, and protective masks, should be worn when handling it . It should be operated in a well-ventilated area and avoid inhalation and contact . During storage, it should be placed in a cool, dry place, away from sources of ignition and oxidants .
作用機序
Mode of Action
It is known to be used as an important intermediate in organic synthesis . It is also used in organic synthesis reactions for the removal of protective groups and extraction separation .
Action Environment
Methyl N-Cbz-piperidine-3-carboxylate is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as light, temperature, and the presence of oxidizing agents.
特性
IUPAC Name |
1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPWAQRLLZBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
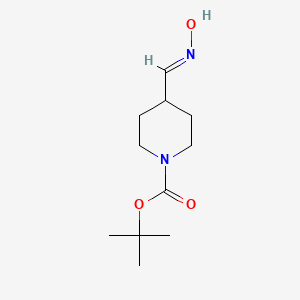


![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
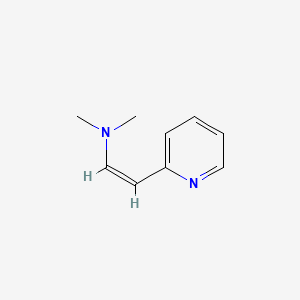

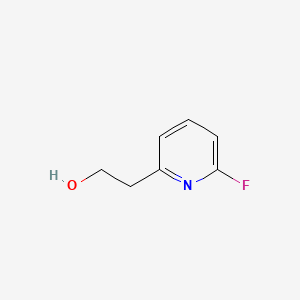
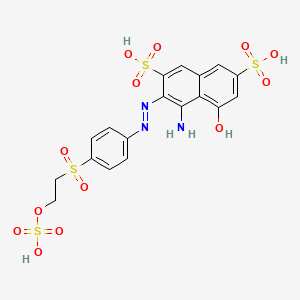
![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
![4-Ethoxy-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B575218.png)
![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)
